Dibenzoyl-D-tartaric acid

Catalog No.
S713768
CAS No.
17026-42-5
M.F
C18H14O8
M. Wt
376.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzoyl-D-tartaric acid

CAS Number

17026-42-5

Product Name

Dibenzoyl-D-tartaric acid

IUPAC Name

(2S,3S)-2,3-dibenzoyloxybutanedioic acid

Molecular Formula

C18H14O8

Molecular Weight

376.3 g/mol

InChI

InChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22)/t13-,14-/m0/s1

InChI Key

YONLFQNRGZXBBF-KBPBESRZSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Synonyms

(2S,3S)-2,3-Bis(benzoyloxy)butanedioic Acid; (+)-Di-O-benzoyl-D-tartaric Acid; (+)-O,O’-Dibenzoyl-(2S,3S)-tartaric Acid; (2S,3S)-2,3-Bis(benzoyloxy)succinic Acid; NSC 97424;

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O

DBDT achieves chiral separation by forming diastereomeric salts with racemic mixtures (containing both enantiomers) of certain molecules, particularly amines. These diastereomers differ in their physical properties, such as solubility and melting point, allowing for their separation through techniques like crystallization or chromatography [, ].

Here's how DBDT aids in chiral resolution:

  • Formation of diastereomeric salts: DBDT reacts with a racemic mixture of an amine, forming diastereomeric salts. Each enantiomer of the amine interacts with DBDT differently, resulting in diastereomers with distinct properties.
  • Separation of diastereomers: The formed diastereomers, due to their different physical properties, can be separated using techniques like fractional crystallization or chromatography.
  • Recovery of enantiomers: Once separated, the individual diastereomers are chemically treated to recover the pure enantiomers of the original amine.

This process allows researchers to isolate and study the individual enantiomers of a molecule, which can possess significantly different biological activities or physical properties compared to the racemic mixture [].

Other Applications

Beyond chiral separation, DBDT has some additional research applications:

  • Asymmetric synthesis: DBDT can be used as a chiral catalyst in certain asymmetric synthesis reactions, where it influences the formation of one enantiomer over the other [].
  • Study of tartaric acid derivatives: DBDT, being a derivative of tartaric acid, can be used to study the properties and reactivity of other tartaric acid derivatives in various research contexts [].
  • Compound: Dibenzoyl-D-tartaric acid (C18H14O8) is a white, crystalline organic acid derived from D-tartaric acid, a naturally occurring chiral compound.
  • Origin: It is synthesized by reacting D-tartaric acid with benzoyl chloride.
  • Significance: Dibenzoyl-D-tartaric acid is a valuable chiral resolving agent due to its ability to form diastereomeric salts with racemic mixtures, facilitating the separation of enantiomers. []

Molecular Structure Analysis

  • Dibenzoyl-D-tartaric acid possesses a central tartaric acid core with two hydroxyl groups acylated by benzoyl groups.
  • The presence of four stereocenters (two on the tartaric acid moiety) makes it a chiral molecule with two possible enantiomers: (2S,3S)-(+)-dibenzoyl-D-tartaric acid and (2R,3R)-(-)-dibenzoyl-D-tartaric acid. []
  • The bulky benzoyl groups create a sterically hindered environment around the tartaric acid core, influencing its reactivity and interactions with other molecules.

Chemical Reactions Analysis

  • Synthesis: Dibenzoyl-D-tartaric acid is typically synthesized through the reaction of D-tartaric acid with benzoyl chloride in the presence of a base, such as pyridine. []
C4H6O6 (D-tartaric acid) + 2C7H5OCl (benzoyl chloride) -> C18H14O8 (dibenzoyl-D-tartaric acid) + 2HCl
  • Decomposition

    Dibenzoyl-D-tartaric acid can undergo hydrolysis under acidic or basic conditions, cleaving the ester bonds and releasing D-tartaric acid and benzoic acid.

  • Diastereomeric salt formation

    Dibenzoyl-D-tartaric acid reacts with racemic mixtures of chiral compounds to form diastereomeric salts. These salts differ in their physical properties (melting point, solubility), allowing for the separation of enantiomers through fractional crystallization or other techniques. []

Physical and Chemical Properties

  • Melting point: 154-156°C []
  • Specific rotation: [α]20/D +117° (c = 5% in ethanol) []
  • Solubility: Soluble in hot ethanol and other organic solvents, slightly soluble in water. []
  • Stability: Relatively stable under normal storage conditions.

The chiral resolving ability of dibenzoyl-D-tartaric acid arises from its ability to form diastereomeric salts with enantiomers of a racemic mixture. These diastereomers possess distinct physical properties due to differences in their spatial arrangements, enabling separation through techniques like fractional crystallization.

  • Dibenzoyl-D-tartaric acid is generally considered a low-hazard compound.
  • However, it may cause skin and eye irritation upon contact.
  • Ingestion should be avoided.
  • Standard laboratory safety practices should be followed when handling this compound.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 62 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 60 of 62 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17026-42-5

Wikipedia

(+)-Dibenzoyl-D-tartaric acid

General Manufacturing Information

Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)-: ACTIVE

Dates

Modify: 2023-08-15

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